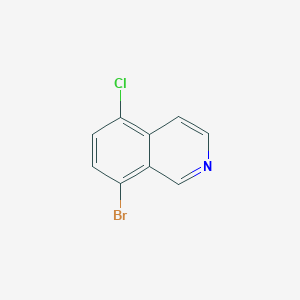

8-Bromo-5-chloroisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-bromo-5-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXRVDCXURGJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590599 | |

| Record name | 8-Bromo-5-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-25-0 | |

| Record name | 8-Bromo-5-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-5-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromo 5 Chloroisoquinoline

Direct Halogenation Approaches to Substituted Isoquinolines

Direct halogenation of the isoquinoline (B145761) ring system is a common strategy. The regioselectivity of these reactions is governed by the electronic nature of the isoquinoline nucleus, where the benzene (B151609) ring is more susceptible to electrophilic attack than the electron-deficient pyridine (B92270) ring.

Achieving a specific di-substitution pattern such as 8-bromo-5-chloro requires precise control over the halogenation reactions. Electrophilic halogenation of isoquinoline typically occurs at the C5 and C8 positions.

The presence of substituents on the isoquinoline ring can significantly influence the position of incoming halogens. Directing groups can activate or deactivate certain positions, thereby guiding the regioselectivity of the halogenation. For instance, the 8-aminoquinoline (B160924) moiety is a well-known directing group in C-H bond functionalization, often facilitating substitution at the C5 and C7 positions researchgate.net. While this specific example does not yield the desired product, it exemplifies the principle of using directing groups to control the outcome of the reaction.

The outcome of halogenation reactions is highly dependent on the reaction conditions. Factors such as the choice of halogenating agent, solvent, temperature, and the presence of a catalyst are crucial for achieving regioselectivity. For example, the bromination of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures has been shown to selectively yield 5-bromoisoquinoline (B27571) orgsyn.org. In a similar vein, iron(III)-catalyzed halogenation of 8-amidoquinolines has been reported to produce 5-halogenated products in high yields, with the reaction likely proceeding through a single-electron transfer (SET) mechanism researchgate.net.

| Halogenating Agent | Catalyst | Solvent | Temperature |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Sulfuric Acid | - | Low Temperature |

| N-Chlorosuccinimide (NCS) | Lewis Acid (e.g., AlCl₃) | Inert Solvent (e.g., CH₂Cl₂) | 0 °C to Room Temperature |

| Molecular Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | Inert Solvent (e.g., CCl₄) | Room Temperature |

| Molecular Chlorine (Cl₂) | Iron(III) Chloride (FeCl₃) | Inert Solvent (e.g., CH₂Cl₂) | Room Temperature |

A plausible route to 8-bromo-5-chloroisoquinoline involves a sequential halogenation process. A potential first step is the synthesis of 8-bromoisoquinoline (B29762), which can be a multi-step procedure in itself researchgate.net. Following the synthesis of 8-bromoisoquinoline, a regioselective chlorination at the C5 position would be necessary. The existing bromine atom at C8 would influence the position of the subsequent chlorination.

Beyond traditional halogenating agents, various alternative reagents have been developed. For instance, trihaloisocyanuric acids have been utilized as efficient halogen sources for the metal-free, regioselective C5–H halogenation of 8-substituted quinolines researchgate.net. Another innovative approach involves a Boc₂O-mediated dearomatization of isoquinolines, followed by electrophilic halogenation to achieve C4 substitution nih.gov. Although this method targets a different position, it demonstrates the potential of novel strategies that could be adapted for the synthesis of this compound. The development of greener synthetic methods is also a key area of research nih.gov.

Regioselectivity Control in Bromination and Chlorination of Isoquinoline Derivatives

Cross-Coupling Reactions in the Assembly of this compound Precursors

An alternative to direct halogenation is the construction of the di-halogenated isoquinoline ring from smaller, pre-functionalized building blocks. This bottom-up approach, often utilizing cross-coupling reactions, allows for greater control over the final substitution pattern.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and are widely used in the synthesis of substituted heterocycles researchgate.net. This strategy could involve the synthesis of a benzene derivative with the desired 2-bromo-5-chloro substitution pattern, which is then elaborated and cyclized to form the isoquinoline ring. Classic isoquinoline syntheses like the Pomeranz–Fritsch or Bischler–Napieralski reactions can be adapted for this purpose, starting from appropriately substituted precursors iust.ac.ir. The efficiency of these cyclization reactions can often be enhanced through microwave-assisted protocols organic-chemistry.org.

| Reaction | Catalyst | Reactants | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Organoboron Compound + Organic Halide | C-C |

| Heck | Palladium | Alkene + Organic Halide | C-C |

| Sonogashira | Palladium/Copper | Terminal Alkyne + Organic Halide | C-C |

| Buchwald-Hartwig | Palladium | Amine/Amide + Organic Halide | C-N |

Palladium-Catalyzed Coupling Strategies

Palladium catalysis offers a powerful toolkit for the construction of complex aromatic systems, including the isoquinoline nucleus. nih.gov These methods often involve the convergent assembly of readily available precursors in a regioselective manner. nih.gov One prominent strategy is the palladium-catalyzed α-arylation of ketones, which can be followed by a cyclization reaction to form the isoquinoline ring. nih.gov This approach is advantageous as it is not limited to electron-rich carbocycles and allows for the synthesis of highly substituted isoquinolines. nih.gov

Another versatile palladium-catalyzed method involves the cyclization of 2-alkynyl-substituted arylaldimines. researchgate.net This can be followed by a Heck reaction to introduce further substitution at the 4-position of the isoquinoline core. researchgate.net The introduction of an ortho-methoxy group on the benzaldimine has been shown to promote the palladium-catalyzed cyclization and stabilize the resulting palladium(II) intermediate, leading to improved yields. researchgate.net While not directly reported for this compound, these palladium-catalyzed strategies could potentially be adapted by using appropriately halogenated starting materials. For example, a substituted 2-alkynylbenzaldimine bearing the required bromo and chloro substituents could undergo cyclization to furnish the target molecule.

Recent advancements have also focused on the development of asymmetric synthesis of isoquinolines using palladium catalysis, which is particularly relevant for the synthesis of chiral isoquinoline alkaloids. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)₂ / Ligand | Aryl halide, Ketone | Substituted Isoquinoline | Convergent, regioselective, tolerates various functional groups. nih.gov |

| Pd(II) catalyst | 2-(1-alkynyl)arylaldimine, Alkene | 4-(1-alkenyl)-3-arylisoquinoline | Cyclization followed by alkenylation (Heck reaction). researchgate.net |

| Pd(OAc)₂ / Chiral Ligand | N-tert-butyl-o-(1-alkynyl)benzaldimines, Electrophiles | Axially chiral 3,4-disubstituted isoquinolines | Enantioselective synthesis. acs.org |

Nickel-Catalyzed Amination and Halogenation Reactions

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for various cross-coupling reactions. Nickel-catalyzed amination of aryl chlorides has been reported, providing a route to aminated aromatic compounds using an air-stable Ni(II) precatalyst. orgsyn.org This methodology is tolerant of various heterocycles, including quinolines. acs.org While amination is the primary outcome, the development of nickel-catalyzed halogenation reactions is also an active area of research.

For instance, a nickel(II)-catalyzed regioselective C-5 halogenation of 8-aminoquinoline has been demonstrated using molecular iodine as the iodinating agent. nih.gov This suggests the potential for developing similar nickel-catalyzed methods for the introduction of bromine and chlorine onto the isoquinoline scaffold. Mechanistic studies suggest that these reactions can proceed through various pathways, including those involving halogen atom photoelimination from nickel intermediates in photoredox catalysis. nih.govucla.edu The development of nickel-catalyzed hydrodehalogenation reactions also provides a means to selectively remove halogen substituents, which could be useful in multi-step synthetic strategies. mdpi.com

| Catalyst System | Reactants | Product Type | Key Features |

| NiCl₂(DME) / Ligand | Aryl chloride, Amine | Aryl amine | Air-stable precatalyst, broad scope. orgsyn.orgacs.org |

| Ni(II) catalyst | 8-Aminoquinoline, I₂ | 8-Amino-5-iodoquinoline | Regioselective C-H iodination. nih.gov |

| Nickel catalyst | o-Dihaloarene, Allylamine | Substituted indole | Mizoroki-Heck/amination cascade. nih.gov |

Multi-Step Synthetic Sequences Utilizing Isoquinoline Intermediates

Classical methods for isoquinoline synthesis often involve the construction of the heterocyclic ring from acyclic precursors, followed by functional group manipulations to introduce the desired substituents. These multi-step sequences remain highly relevant for the synthesis of complex isoquinoline derivatives.

Cyclization Reactions for Isoquinoline Ring Formation

Several named reactions are cornerstones of isoquinoline synthesis, each offering a different approach to forming the bicyclic core.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. organic-chemistry.orgwikipedia.org The reaction is generally effective for electron-rich aromatic rings. organic-chemistry.org A modified procedure using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) has been shown to be effective for unactivated and halogenated N-phenethylamides. nih.gov

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline. nih.govgoogle.comresearchgate.netquimicaorganica.org Subsequent oxidation is required to generate the aromatic isoquinoline. The Pictet-Spengler reaction is a powerful tool for the synthesis of natural products and their analogs. nih.govarkat-usa.org

Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, to produce the isoquinoline. thermofisher.comwikipedia.orgorganicreactions.orgquimicaorganica.org This method provides a direct route to the aromatic isoquinoline core.

To synthesize this compound using these methods, one would need to start with appropriately substituted precursors, such as a halogenated β-phenylethylamine or benzaldehyde.

Derivatization of Isoquinoline Scaffolds for Halogen Introduction

The introduction of halogen atoms onto a pre-formed isoquinoline ring is a common strategy. Direct electrophilic halogenation of isoquinoline can lead to a mixture of products. However, by using a "swamping catalyst" like aluminum chloride, the regioselectivity of halogenation can be controlled to favor substitution on the benzenoid ring. Bromination of the aluminum chloride-isoquinoline complex has been shown to yield 5-bromoisoquinoline, followed by 5,8-dibromoisoquinoline. google.com

A detailed procedure for the synthesis of 5-bromoisoquinoline and its subsequent nitration to 5-bromo-8-nitroisoquinoline (B189721) has been published in Organic Syntheses. orgsyn.org This procedure utilizes N-bromosuccinimide (NBS) in sulfuric acid at low temperatures to achieve regioselective bromination at the 5-position. orgsyn.org This approach could potentially be adapted for the synthesis of this compound by starting with 5-chloroisoquinoline (B14526) and performing a regioselective bromination, or by starting with 8-bromoisoquinoline and performing a regioselective chlorination. The synthesis of 6-bromo-1-chloroisoquinoline (B57692) has been achieved by treating 6-bromo-1-hydroxyisoquinoline with phosphorus oxychloride. chemicalbook.com

Purification Techniques for Halogenated Isoquinoline Products

The purification of halogenated isoquinolines is crucial to obtain materials of high purity for subsequent applications. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the mother liquor. For example, 5-bromo-8-nitroisoquinoline can be recrystallized from a mixture of heptane (B126788) and toluene. orgsyn.org

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. Silica gel is a common stationary phase for the purification of halogenated isoquinolines. orgsyn.org For instance, 6-bromo-1-chloroisoquinoline can be purified by flash column chromatography using a mixture of methanol (B129727) and dichloromethane (B109758) as the eluent. chemicalbook.com

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases. This is often used during the work-up of a reaction.

Distillation: For liquid products, distillation can be used for purification based on differences in boiling points.

Comparative Analysis of Synthetic Routes to Halogenated Isoquinolines

The choice of synthetic route to a halogenated isoquinoline like this compound depends on several factors, including the availability of starting materials, desired scale of the synthesis, and the required purity of the final product.

| Synthetic Route | Advantages | Disadvantages |

| Palladium-Catalyzed Coupling | High efficiency, good functional group tolerance, convergent. nih.gov | Cost of palladium catalysts, sometimes requires specialized ligands. |

| Nickel-Catalyzed Reactions | More cost-effective than palladium, can catalyze challenging transformations. orgsyn.org | Can be sensitive to air and moisture, sometimes requires higher catalyst loadings. |

| Bischler-Napieralski Reaction | Well-established, reliable for certain substrates. organic-chemistry.orgwikipedia.org | Often requires harsh conditions (strong acids, high temperatures), limited to electron-rich systems. |

| Pictet-Spengler Reaction | Milder conditions than Bischler-Napieralski, good for natural product synthesis. nih.govgoogle.com | Produces a tetrahydroisoquinoline which requires a subsequent oxidation step. |

| Pomeranz-Fritsch Reaction | Direct synthesis of the aromatic isoquinoline. thermofisher.comwikipedia.org | Can give low yields, requires strongly acidic conditions. |

| Halogenation of Isoquinoline | Direct introduction of halogens onto the isoquinoline core. | Can lead to mixtures of isomers, requiring careful control of reaction conditions and purification. google.com |

Efficiency and Scalability of Different Synthetic Protocols

Without specific reported protocols for this compound, a discussion of the efficiency and scalability of its synthesis remains theoretical. However, general principles of halogenation reactions on the isoquinoline core can be considered.

Electrophilic halogenation of isoquinoline is a common method for introducing bromine or chlorine atoms. The efficiency of such reactions is often influenced by the choice of halogenating agent, solvent, and catalyst. For instance, the bromination of isoquinoline can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a strong acid. The scalability of such reactions can be challenging due to the need for precise temperature control to manage exothermic reactions and ensure regioselectivity.

The table below outlines hypothetical parameters that would need to be considered for different synthetic protocols, based on known isoquinoline halogenations.

| Parameter | Protocol A: Bromination then Chlorination | Protocol B: Chlorination then Bromination |

| Starting Material | 5-Chloroisoquinoline | 8-Bromoisoquinoline |

| Potential Reagents | NBS, Br2/Lewis Acid | NCS, Cl2/Lewis Acid |

| Potential Solvents | Sulfuric acid, Acetic acid | Dichloromethane, Chloroform |

| Key Challenges | - Achieving regioselective bromination at C8- Potential for over-halogenation | - Achieving regioselective chlorination at C5- Potential for side-product formation |

| Scalability Concerns | - Heat management during bromination- Purification of intermediates | - Handling of gaseous chlorine on a large scale- Catalyst separation and recovery |

This table is illustrative and based on general chemical principles, not on reported data for the synthesis of this compound.

Reactivity and Advanced Chemical Transformations of 8 Bromo 5 Chloroisoquinoline

Nucleophilic Substitution Reactions Involving Halogen Substituents

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic halides. pressbooks.pub The feasibility and outcome of these reactions are heavily influenced by the electronic properties of the ring and the nature of the leaving group. pressbooks.pub

The isoquinoline (B145761) ring system, being electron-deficient, is inherently activated towards nucleophilic attack. However, the position of substitution is directed by the electronic effects of the existing substituents. In 8-Bromo-5-chloroisoquinoline, the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring facilitates nucleophilic aromatic substitution. thieme-connect.de Generally, electron-withdrawing groups positioned ortho or para to a halogen can stabilize the intermediate Meisenheimer complex, thereby accelerating the reaction. pressbooks.pub For instance, the reaction of 8-chloro-5-nitroisoquinoline (B597098) with methylamine (B109427) proceeds efficiently at room temperature, highlighting the activation provided by the nitro group. thieme-connect.de While this compound lacks a strongly activating nitro group, the inherent electronic properties of the isoquinoline nucleus still permit nucleophilic substitution reactions to occur, albeit potentially under more forcing conditions.

In nucleophilic aromatic substitution reactions, the reactivity of halogens as leaving groups typically follows the order I > Br > Cl > F, which is inversely related to their electronegativity. This is attributed to the C-X bond strength, with the C-Br bond being weaker than the C-Cl bond. libretexts.org Consequently, in this compound, the bromine atom at the 8-position is generally more susceptible to nucleophilic displacement than the chlorine atom at the 5-position.

This selectivity allows for the stepwise functionalization of the molecule. For example, a nucleophile can be introduced at the C-8 position while leaving the C-5 chloro substituent intact for subsequent transformations. This differential reactivity is a valuable tool in the synthesis of complex, polysubstituted isoquinoline derivatives.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, with wide applications in organic synthesis. eie.grethernet.edu.et this compound serves as an excellent substrate for these transformations, again benefiting from the differential reactivity of its two halogen atoms.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the trend I > Br > OTf > Cl. rsc.org This predictable reactivity allows for the selective coupling at the C-8 position of this compound.

By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to achieve chemoselective Suzuki-Miyaura coupling at the more reactive C-Br bond, leaving the C-Cl bond available for further functionalization. This strategy has been successfully employed in the synthesis of various substituted isoquinolines. For example, 5-bromo-8-hydroxyquinoline requires protection of the hydroxyl group before undergoing a Suzuki coupling. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Product | Yield (%) |

| 1 | 2-bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / X-Phos | 2-anilino-13α-estrone 3-methyl ether | Good to Excellent |

| 2 | 5-bromo-8-(benzyloxy)quinoline | Phenylboronic acid | Pd(PPh₃)₄ | 8-(benzyloxy)-5-phenylquinoline | High |

| 3 | 3-chloro-5-bromo-6-phenylpyridazine | Aryl boronic acid | Pd(PPh₃)₄ | 3-chloro-5-aryl-6-phenylpyridazine | - |

This table presents examples of Suzuki-Miyaura reactions on related halogenated heterocycles to illustrate the principles of selectivity. Specific data for this compound was not available in the search results.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules. acs.org

Similar to the Suzuki-Miyaura coupling, the selective amination of this compound at the C-8 position is feasible due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. beilstein-journals.org For instance, the amination of o-bromoanisoles with anilines often requires strong bases like NaOt-Bu or KOt-Bu. beilstein-journals.org

Table 2: Buchwald-Hartwig Amination Reaction Conditions

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base |

| 1 | 2-bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu |

| 2 | Aryl Bromide | Primary Amine | Pd₂(dba)₃ | BINAP | NaOt-Bu |

This table illustrates typical conditions for Buchwald-Hartwig amination reactions. Specific examples with this compound were not found in the search results.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing molecules, which are important intermediates in natural product synthesis. rsc.org

The higher reactivity of the C-Br bond in this compound allows for selective Sonogashira coupling at the C-8 position. This provides a pathway to introduce an alkynyl substituent, which can then undergo a variety of further transformations, such as cyclization reactions. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. For instance, recent developments have enabled Sonogashira couplings to be performed under milder, and even aqueous, conditions. organic-chemistry.orgnih.gov

Ullmann Reaction and Analogous Coupling Methodologies

The Ullmann reaction, a copper-catalyzed coupling method, is a foundational technique for forming aryl-aryl or aryl-heteroaryl bonds. wikipedia.org While classic Ullmann conditions often require high temperatures (typically >200°C) and stoichiometric copper, modern variations have improved the scope and mildness of the reaction. wikipedia.orgsci-hub.se

For halo-isoquinolines, Ullmann-type reactions are instrumental in forming C-N, C-O, and C-C bonds. In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds is a key consideration. The general reactivity trend for aryl halides in such couplings is I > Br > Cl. sci-hub.se This suggests that the C8-Br bond would be preferentially targeted over the C5-Cl bond under controlled conditions.

Copper-catalyzed amination, a prominent Ullmann-type reaction, can be employed to introduce amine functionalities. While specific studies on this compound are not prevalent, research on related compounds like 1-bromo-3-chlorobenzene (B44181) demonstrates that sequential, chemoselective amination is feasible. nih.gov For this compound, a copper-catalyzed reaction with an amine would likely lead to the formation of 8-amino-5-chloroisoquinoline. Achieving substitution at the C5 position would require more forcing conditions or a more reactive catalyst system capable of activating the stronger C-Cl bond. nih.govnih.gov Steric hindrance at the 8-position can also influence reaction rates, sometimes necessitating higher temperatures compared to less hindered positions like C5.

Table 1: Ullmann-Type Coupling Reactions on Dihalo-isoquinoline Scaffolds

| Reaction Type | Halogen Reactivity | Typical Coupling Partner | Potential Product with this compound | Reference |

|---|---|---|---|---|

| C-N Coupling (Amination) | C-Br > C-Cl | Primary/Secondary Amines | 8-Amino-5-chloroisoquinoline | nih.gov |

| C-O Coupling (Etherification) | C-Br > C-Cl | Phenols, Alcohols | 8-Aryloxy/Alkoxy-5-chloroisoquinoline | nih.gov |

Functional Group Interconversions on the Isoquinoline Core

The halogen substituents on this compound are not merely leaving groups but are key handles for introducing a wide range of other functionalities, thereby diversifying the chemical space accessible from this starting material.

The modification of the halogen substituents is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The difference in bond dissociation energies between the C8-Br and C5-Cl bonds allows for site-selective transformations. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful in this context.

Given the established reactivity trend (Ar-I > Ar-Br > Ar-Cl), the C8-Br bond of this compound is expected to undergo oxidative addition to a Pd(0) catalyst under milder conditions than the C5-Cl bond. rsc.org This inherent selectivity enables a stepwise functionalization strategy. For instance, a Suzuki coupling with an arylboronic acid could be performed selectively at the C8 position, leaving the C5-chloro substituent intact for a subsequent, different coupling reaction under more rigorous conditions. This stepwise approach is crucial for building complex, unsymmetrical isoquinoline derivatives. rsc.org

The halogens at C5 and C8 can be replaced by various functional groups, significantly altering the molecule's properties.

Amine (–NH₂): As discussed under Ullmann couplings, copper-catalyzed amination is a viable route. nih.gov Alternatively, palladium-catalyzed Buchwald-Hartwig amination offers a complementary and often milder method for C-N bond formation. Selective amination at the C8-Br position is anticipated. orgsyn.org The resulting aminoisoquinolines are versatile intermediates, as the amine group can direct further electrophilic substitutions or be modified through N-alkylation or N-acylation. orgsyn.org

Methoxy (–OCH₃): Halogens on the benzene (B151609) ring of isoquinoline are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strongly electron-withdrawing groups. thieme-connect.de Therefore, direct displacement of the chloride or bromide with methoxide (B1231860) is challenging. A more effective approach is the palladium- or copper-catalyzed C-O coupling with methanol (B129727) or sodium methoxide. Again, selective reaction at the C8-Br position would be expected first.

Hydroxyl (–OH): The direct conversion of the aryl halides to hydroxyl groups can be difficult. High-temperature hydrolysis with strong bases like potassium hydroxide (B78521) can sometimes yield quinolones or isoquinolones, typically at positions C1 or C2/C4 respectively. iust.ac.ir A more controlled, modern approach involves a palladium-catalyzed coupling with a hydroxide source or a protected hydroxyl group equivalent, followed by deprotection.

Nitro (–NO₂): The introduction of a nitro group is achieved via electrophilic aromatic substitution, which is discussed in section 3.4. The reverse transformation, converting a pre-existing nitro group into other functionalities (e.g., via reduction to an amine), is a common synthetic strategy. orgsyn.org

Table 2: Methods for Functional Group Introduction

| Target Group | Reagent/Method | Selectivity | Notes | Reference |

|---|---|---|---|---|

| Amine | CuI / Amine (Ullmann) or Pd-catalyst / Amine (Buchwald-Hartwig) | C8-Br > C5-Cl | Provides key intermediates for further derivatization. | nih.govorgsyn.org |

| Methoxy | Pd or Cu catalyst / Methanol or Methoxide | C8-Br > C5-Cl | C-O coupling is generally preferred over SNAr. | thieme-connect.de |

| Hydroxyl | Pd-catalyzed coupling with OH⁻ source | C8-Br > C5-Cl | Direct hydrolysis requires harsh conditions. | iust.ac.ir |

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

In electrophilic aromatic substitution (EAS) reactions, the isoquinoline ring is generally attacked at the C5 and C8 positions. shahucollegelatur.org.in This is because substitution at these positions proceeds through a doubly charged intermediate that is energetically more favorable than intermediates from attack at other positions. stackexchange.com

However, in this compound, these positions are already occupied. The existing halogen atoms are deactivating, electron-withdrawing groups, which significantly reduce the reactivity of the aromatic system towards further electrophilic attack. Both bromine and chlorine are ortho-, para-directing, but their strong deactivating effect via induction typically outweighs their weaker activating effect through resonance.

Considering the directing effects on the remaining open positions (C2, C3, C4, C6, C7):

The C5-Cl would direct an incoming electrophile to the C6 position.

The C8-Br would direct an incoming electrophile to the C7 position.

The heterocyclic nitrogen atom is strongly deactivating, especially under the acidic conditions typical for EAS (e.g., nitration), where it exists as a protonated isoquinolinium ion. stackexchange.com

Studies on related compounds provide valuable insights. For example, the nitration of 5-bromoisoquinoline (B27571) yields 5-bromo-8-nitroisoquinoline (B189721), and the nitration of 8-chloroisoquinoline (B135129) produces 8-chloro-5-nitroisoquinoline. thieme-connect.de This demonstrates a strong preference for substitution at the C5 and C8 positions. In this compound, where these sites are blocked, any further EAS reaction would be exceptionally difficult. If forced, substitution would most likely occur at C7 or C6, governed by the directing influence of the existing halogens. However, due to the profound deactivation by two halogens and the protonated nitrogen, yields are expected to be very low, and harsh reaction conditions would be required.

Radical Reactions and Their Synthetic Utility

The application of radical reactions to functionalize the this compound scaffold is less documented than ionic pathways. However, general principles of radical chemistry on aromatic systems can be considered. Radical reactions often exhibit different regioselectivity compared to electrophilic or nucleophilic substitutions.

For instance, homolytic aromatic substitution could potentially be used to introduce alkyl or aryl groups. These reactions often proceed under neutral conditions, which can be advantageous for substrates that are sensitive to strong acids or bases. Radical debromination or dechlorination could also be achieved using radical initiators and a hydrogen atom source, providing a method for selective removal of a halogen.

While specific examples for this compound are scarce, radical C-H functionalization of pyridines and isoquinolines is an active area of research. researchgate.net Such methods, if applied to this scaffold, could potentially enable functionalization at positions that are difficult to access through traditional ionic chemistry, offering a complementary synthetic tool. Control experiments in some related isoquinoline syntheses have explicitly ruled out radical-mediated processes, indicating that their occurrence is highly dependent on the specific reagents and conditions employed. rhhz.net

Derivatization Strategies for Complex Isoquinoline Architectures

This compound is a powerful building block for constructing complex, poly-substituted isoquinoline frameworks, which are prevalent in medicinal chemistry and materials science. harvard.edunih.govnih.gov The primary strategy for its derivatization hinges on the sequential and site-selective functionalization of the two halogen atoms.

A typical synthetic plan would involve:

Selective C8 Functionalization: A palladium-catalyzed cross-coupling reaction, such as a Suzuki, Sonogashira, or Heck reaction, is performed under conditions mild enough to react only with the more labile C8-Br bond. rsc.org This introduces the first point of diversity.

Subsequent C5 Functionalization: The resulting 8-substituted-5-chloroisoquinoline can then undergo a second cross-coupling reaction at the C5-Cl position. This step typically requires a more active catalyst system, a different class of coupling partner, or more forcing reaction conditions (e.g., higher temperature) to activate the more robust C-Cl bond.

This one-pot or stepwise di-functionalization strategy allows for the controlled and convergent synthesis of complex molecules. For example, two different aryl, alkyl, or alkynyl groups can be installed at the C5 and C8 positions. Furthermore, the functional groups introduced in these steps (e.g., an amine from a Buchwald-Hartwig reaction or a carbonyl from a carbonylation reaction) can serve as handles for further chemical transformations, leading to highly elaborate isoquinoline-based structures. nih.govnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-bromo-3-chlorobenzene |

| 8-Amino-5-chloroisoquinoline |

| 8-Aryloxy-5-chloroisoquinoline |

| 8-Alkoxy-5-chloroisoquinoline |

| 8-Aryl-5-chloroisoquinoline |

| Arylboronic acid |

| 5-Bromoisoquinoline |

| 5-Bromo-8-nitroisoquinoline |

| 8-Chloroisoquinoline |

| 8-Chloro-5-nitroisoquinoline |

| Potassium hydroxide |

| 1-isoquinolone |

| 2-quinolone |

| 4-quinolone |

Advanced Spectroscopic and Computational Analysis of 8 Bromo 5 Chloroisoquinoline

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with high accuracy. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a precise molecular formula.

For 8-bromo-5-chloroisoquinoline, with a molecular formula of C₉H₅BrClN, HRMS would be used to confirm this composition. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would produce a distinctive isotopic cluster for the molecular ion [M]⁺. The most abundant peak in this cluster would correspond to the molecule containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl. Electrospray ionization (ESI) is a common method used for such analyses, typically detecting the protonated molecule, [M+H]⁺.

Table 1: Expected HRMS Data for this compound (Note: This data is theoretical and based on the chemical formula C₉H₅BrClN. Actual experimental values may vary slightly.)

| Ion Formula | Calculated m/z |

| [C₉H₅⁷⁹Br³⁵ClN+H]⁺ | 241.9370 |

| [C₉H₅⁸¹Br³⁵ClN+H]⁺ | 243.9350 |

| [C₉H₅⁷⁹Br³⁷ClN+H]⁺ | 243.9341 |

| [C₉H₅⁸¹Br³⁷ClN+H]⁺ | 245.9321 |

The exact mass measurement provided by HRMS allows chemists to distinguish between compounds with the same nominal mass but different elemental formulas, providing definitive evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Through various NMR experiments, the carbon framework and the connectivity of protons can be mapped out in detail.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For this compound, five distinct signals in the aromatic region (typically δ 7.0-9.5 ppm) would be expected, corresponding to the five protons on the isoquinoline (B145761) core. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents. Protons closer to these electronegative groups will appear further downfield (higher ppm). For instance, the proton at position 1 (H-1) is expected to be significantly downfield due to its proximity to the nitrogen atom. The coupling constants (J-values) between adjacent protons would provide information on their relative positions (ortho, meta, para coupling).

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom. For this compound, nine distinct signals would be anticipated. The carbons directly bonded to the electronegative chlorine (C-5) and bromine (C-8) atoms, as well as those near the nitrogen (C-1, C-3), would have their chemical shifts significantly affected. Based on studies of similar halogenated isoquinolines, the carbon atoms attached to halogens experience a direct electronic effect, altering their resonance frequency compared to the unsubstituted parent molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

To definitively assign each ¹H and ¹³C signal, two-dimensional (2D) NMR experiments are employed. columbia.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, showing which protons are adjacent to each other. youtube.com Cross-peaks in a COSY spectrum of this compound would connect, for example, H-6 and H-7, confirming their connectivity on the benzene (B151609) ring portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons (CH groups) in the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands for the aromatic C-H stretching would be observed above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ would feature bands corresponding to the C=C and C=N stretching vibrations of the isoquinoline ring system. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region below 1000 cm⁻¹. For example, C-Cl stretching modes in similar chloroquinoline and chloroisoquinoline molecules have been identified in the 500-760 cm⁻¹ range. dergipark.org.trresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum. Computational studies on related molecules like 1-chloroisoquinoline (B32320) have been used to assign the expected vibrational modes for both IR and Raman spectra, providing a framework for interpreting the experimental data for this compound. researchgate.net

Table 2: Representative Vibrational Modes Expected for this compound (Note: These are general expected regions based on analyses of similar compounds. dergipark.org.trresearchgate.net Specific frequencies require experimental measurement or computational calculation.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | FT-IR, Raman |

| C-H In-plane Bend | 1000 - 1300 | FT-IR, Raman |

| C-Cl Stretch | 500 - 760 | FT-IR, Raman |

| C-Br Stretch | < 600 | FT-IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic systems like isoquinoline exhibit characteristic absorptions due to π → π* and n → π* electronic transitions.

The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show multiple absorption bands. The introduction of halogen substituents can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima (λ_max) compared to the parent isoquinoline molecule, depending on the nature and position of the substituent. Studies on other substituted isoquinolines have utilized UV-Vis spectroscopy to characterize their electronic properties. beilstein-journals.org

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data. researchgate.net These calculations can predict molecular geometries, spectroscopic properties, and electronic characteristics of molecules like this compound.

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: Predicting bond lengths and angles with high accuracy.

Simulate vibrational spectra: Calculating theoretical FT-IR and Raman frequencies, which aids in the assignment of experimental spectra. researchgate.net

Predict NMR chemical shifts: Theoretical calculations of ¹H and ¹³C chemical shifts can help confirm experimental assignments.

Analyze electronic properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transition energies, which can be correlated with UV-Vis spectra.

While specific computational studies on this compound are not yet published, research on related molecules like 1-chloroisoquinoline and 6-chloroquinoline (B1265530) demonstrates the utility of DFT for understanding their structural, vibrational, and electronic properties. dergipark.org.trresearchgate.net These studies provide a robust framework for any future theoretical investigation of this compound.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to model the ground state properties of this compound. researchgate.net By utilizing methods such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate the optimized molecular geometry, predicting key structural parameters. researchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the gaseous phase, which can be compared with experimental data where available.

The electronic structure is also thoroughly investigated. DFT allows for the mapping of electron density distribution, revealing how the electronegative chlorine and bromine atoms influence the electronic landscape of the isoquinoline core. researchgate.net The presence of these halogen substituents is expected to create regions of varying electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Molecular Geometry Parameters for Isoquinoline Derivatives from DFT Calculations (Note: Data presented is based on calculations for related isoquinoline/quinoline (B57606) structures as a reference model for this compound.)

| Parameter | Predicted Value (Å or °) | Method/Basis Set | Reference Compound |

| C-Cl Bond Length | ~1.72 Å | DFT/B3LYP | Halogenated Quinoline |

| C-Br Bond Length | ~1.89 Å | DFT/B3LYP | Halogenated Quinoline |

| C-N-C Angle | ~117° | B3LYP/6-31+G(d,p) | 1-chloroisoquinoline researchgate.net |

| C-C-C Angle (in benzene ring) | 118-122° | B3LYP/6-31+G(d,p) | 1-chloroisoquinoline researchgate.net |

| Ring Planarity Deviation | < 0.1 Å | DFT/B3LYP | Halogenated Quinoline |

Prediction of Reactivity via Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental framework used to predict the chemical reactivity of molecules. taylorandfrancis.comnumberanalytics.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. taylorandfrancis.comnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. taylorandfrancis.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the electron-withdrawing nature of the halogen atoms is expected to lower the energies of both the HOMO and LUMO. FMO analysis can identify the specific atoms or regions of the molecule that are most likely to be involved in electrophilic or nucleophilic attacks, thus predicting its regioselectivity in chemical reactions. researchgate.netnih.gov

Table 2: Predicted Frontier Molecular Orbital Parameters (Note: Values are illustrative based on typical findings for halogenated heterocyclic compounds.)

| Parameter | Description | Predicted Effect for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Lowered due to electron-withdrawing halogens |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lowered due to electron-withdrawing halogens |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Influences chemical reactivity and stability taylorandfrancis.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. frontiersin.org This method is instrumental in drug discovery for evaluating the potential of a molecule like this compound to interact with biological targets such as enzymes or receptors. nih.gov The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. researchgate.net

Table 3: Illustrative Molecular Docking Results for a Halogenated Isoquinoline (Note: This data is based on the related compound 3-Bromo-6-chloroisoquinoline and is for illustrative purposes.)

| Protein Target | Binding Energy (kcal/mol) | Key Interactions |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Hydrogen bonds |

| Cytochrome P450 1A2 (CYP1A2) | -7.0 | π-stacking interactions |

Conformational Analysis and Energy Minimization

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule, known as its global minimum energy conformation. plos.org For a relatively rigid, planar structure like the isoquinoline ring system, the analysis focuses on the rotational barriers of its substituents and any minor deviations from planarity.

The process begins by generating various possible conformations, which are then subjected to energy minimization using computational chemistry methods. plos.orgresearchgate.net This procedure calculates the potential energy of each conformation and systematically adjusts the geometry to find the lowest energy state. plos.org The resulting minimized structure represents the most probable and stable conformation of the molecule. This step is critical as it provides the accurate molecular geometry used in subsequent, more complex computational studies like molecular docking and FMO analysis. plos.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This method involves directing a beam of X-rays onto a single crystal of this compound. The crystal diffracts the X-rays into a unique pattern of spots. cam.ac.uk By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the exact positions of each atom. wikipedia.orglibretexts.org

The resulting crystal structure provides highly accurate data on bond lengths, bond angles, and torsion angles in the solid state. cam.ac.uk Furthermore, it elucidates the packing of molecules in the crystal lattice and reveals crucial intermolecular interactions, such as halogen bonding (C-Br···X or C-Cl···X), π-π stacking between the aromatic rings, and other non-covalent forces that govern the supramolecular architecture. rsc.org This information is invaluable for understanding the material's physical properties and for validating the results obtained from computational modeling. omu.edu.tr

Biomedical Applications and Biological Activity of 8 Bromo 5 Chloroisoquinoline and Its Derivatives

Medicinal Chemistry Applications of Halogenated IsoquinolinesCurrent time information in Bangalore, IN.researchgate.net

Halogenated isoquinolines are recognized as versatile intermediates and pharmacophores in drug discovery. psu.edu The presence of halogens can enhance biological activity and selectivity, making these compounds valuable for developing novel agents with potential antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netpsu.edu For instance, 7-fluoro and 6-chloro isoquinoline (B145761) derivatives have demonstrated significant inhibitory activity against phosphodiesterase 4B (PDE4B) and have shown anti-inflammatory effects by inhibiting TNF-α. Current time information in Bangalore, IN. The ability to functionalize the isoquinoline core through halogenation provides a pathway to a diverse range of bioactive molecules. acs.org

Halogenated isoquinolines have emerged as a promising class of antimicrobial agents, demonstrating activity against a spectrum of bacteria and fungi. The incorporation of halogen atoms can be a key factor in their antimicrobial efficacy.

Derivatives of halogenated isoquinolines have shown significant potential in combating both Gram-positive and Gram-negative bacteria. The introduction of bromine or chlorine atoms into the isoquinoline structure can enhance antibacterial potency. For example, some isoquinoline derivatives have shown inhibitory activity against various bacterial strains, with the nature and position of the halogen substituent influencing the spectrum of activity. mdpi.com Studies have indicated that these compounds can be more effective against Gram-positive bacteria compared to Gram-negative strains. scienceopen.com

One study highlighted a series of 1-chloro-4-methyl-3-isoquinolinoyl hydrazone derivatives, with one compound in particular, 1-(1-Chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene)hydrazine, proving to be highly effective against several strains of Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL. nih.gov Another study on pyrimido-isoquinolin-quinones, which included bromine-substituted derivatives, reported activity against Gram-positive pathogens in concentrations ranging from 2 to 32 µg/mL. nih.gov

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(1-Chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene)hydrazine | Staphylococcus aureus (several strains) | 0.78 | nih.gov |

| Pyrimido-isoquinolin-quinones (Bromo-substituted) | Gram-positive pathogens | 2 - 32 | nih.gov |

Certain halogenated isoquinoline derivatives have also been evaluated for their antifungal properties. The presence of halogens can contribute to their efficacy against various fungal species. For instance, isoquinoline derivatives featuring 4-methoxy phenyl substitutions have demonstrated significant antifungal activity against two strains of Aspergillus niger and Candida albicans, with a reported MIC value of 4 μM. Current time information in Bangalore, IN. In another study, 1-(1-Chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene)hydrazine, which showed potent antibacterial activity, also exhibited moderate antifungal effects. nih.gov

| Compound/Derivative Class | Fungal Strain | MIC | Reference |

|---|---|---|---|

| Isoquinoline derivatives with 4-methoxy phenyl substitution | Aspergillus niger | 4 µM | Current time information in Bangalore, IN. |

| Candida albicans | |||

| 1-(1-Chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene)hydrazine | Not specified | Moderate activity | nih.gov |

The global health challenge posed by tuberculosis, particularly multidrug-resistant strains, has spurred the search for new therapeutic agents. Halogenated isoquinolines have been identified as a promising area of research in this context. mdpi.com A prior structure-activity relationship study indicated that C-1 substituted tetrahydroisoquinolines bearing a C-5 halogen exhibited good antimycobacterial potency. mdpi.com

Specifically, derivatives of 5-chloroquinolin-8-ol, known as cloxyquin, have demonstrated good antituberculosis activity. In a study involving 150 clinical isolates of Mycobacterium tuberculosis, cloxyquin showed MIC values ranging from 0.062 to 0.25 µg/mL, with an MIC90 (the concentration required to inhibit 90% of the isolates) of 0.25 µg/mL. nih.govnih.gov This indicates its potential even against multidrug-resistant strains. nih.gov Furthermore, studies on isatin-tethered quinolines have shown that the position of the chloro substituent (C-7 vs. C-6) and the presence of a bromo group can influence anti-tubercular activity, with some derivatives showing MIC values as low as 0.06 µg/mL against M. tuberculosis. mdpi.com

| Compound/Derivative Class | Mycobacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis (150 clinical isolates) | 0.062 - 0.25 | nih.govnih.gov |

| M. tuberculosis (MIC90) | 0.25 | ||

| Isatin-tethered 7-chloroquinoline (B30040) (N-benzylated) | M. tuberculosis | 0.06 | mdpi.com |

| Isatin-tethered 6-chloroquinoline (B1265530) (5-bromo substituted, N-benzylated) | M. tuberculosis | 0.12 | mdpi.com |

The development of novel anticancer agents is a critical area of medicinal chemistry, and halogenated isoquinolines have shown promise as cytotoxic agents against various cancer cell lines.

The introduction of halogen atoms to the isoquinolinequinone core has been shown to enhance antitumor potency. Studies on 7-substituted aminoisoquinolinequinones revealed that the addition of a chlorine or bromine atom at the 6-position generally increases cytotoxic activity across multiple human tumor cell lines. psu.edu

One particularly potent derivative, 6-bromo-7-aminoisoquinoline-5,8-quinone, demonstrated significant cytotoxic activity with IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 0.21 to 0.49 µM against human gastric adenocarcinoma (AGS), lung carcinoma (SK-MES-1), and bladder carcinoma (J82) cell lines. psu.edu This highlights the potential of bromo-substituted isoquinolines in cancer research. Another study on 6-bromine-containing 7-anilino-1-arylisoquinolinequinones reported significant IC50 values in the range of 1.31 to 11.04 μM against gastric and leukemia cancer cell lines. mdpi.com

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Bromo-7-aminoisoquinoline-5,8-quinone | AGS (gastric adenocarcinoma) | 0.21 - 0.49 | psu.edu |

| SK-MES-1 (lung carcinoma) | 0.21 - 0.49 | ||

| J82 (bladder carcinoma) | 0.21 - 0.49 | ||

| 6-Bromine-containing 7-anilino-1-arylisoquinolinequinones | Gastric cancer cell lines | 1.31 - 11.04 | mdpi.com |

| Leukemia cancer cell lines |

Anticancer and Cytotoxic Effects on Cell Lines

Induction of Apoptosis and Modulation of Apoptotic Proteins (e.g., Bcl-2, Bax)

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. This family includes anti-apoptotic proteins like Bcl-2 itself and pro-apoptotic proteins such as Bax. nih.govnih.gov The ratio of these opposing proteins is crucial in determining a cell's fate; a shift towards pro-apoptotic members like Bax leads to the permeabilization of the mitochondrial outer membrane, a key step in initiating apoptosis. nih.gov

While some isoquinoline derivatives have been shown to induce apoptosis in cancer cells, specific studies detailing the direct interaction of 8-Bromo-5-chloroisoquinoline or its close derivatives with the apoptotic proteins Bcl-2 and Bax are not extensively documented in the reviewed literature. However, the general mechanism of action for many anticancer compounds involves tipping the balance in favor of apoptosis, often through the modulation of Bcl-2 family proteins. nih.gov High levels of the Enhancer of Zeste Homologue 2 (EZH2), for instance, are associated with the suppression of apoptosis. nih.gov

Interaction with Specific Cancer Cell Lines (e.g., breast, melanoma)

Derivatives of the isoquinoline scaffold have been evaluated against various cancer cell lines, demonstrating the potential of this chemical class in oncology research.

Breast Cancer: Certain isoquinolinone derivatives have shown cytotoxic activity against the MCF-7 human breast cancer cell line. nih.gov For example, naphthalenyl sulfonyl and thiophenyl sulfonyl isoquinoline derivatives exhibited inhibitory activity against MCF-7 cells with IC₅₀ values of 16.1 μM and 19.8 μM, respectively. nih.gov Breast cancer cell lines like MCF-7, MDA-MB-231, and others are fundamental tools for evaluating the efficacy of novel drug targets and therapeutic compounds. frontiersin.orgsigmaaldrich.com

Melanoma: The availability of well-characterized melanoma cell lines is crucial for advancing cancer research. nih.gov Studies on human uveal melanoma cell lines, such as 92.1 and SP6.5, have investigated their migratory potential in response to various chemo-attractants. carcinogenesis.com While direct studies of this compound on specific melanoma cell lines like M14 were not identified, the broader class of isoquinolines is of interest in cancer research. nih.govcarcinogenesis.comscienceopen.com

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. chemimpex.com Isoquinoline derivatives have been the subject of numerous studies for their potential to inhibit various enzymes involved in disease processes. nih.gov

Inhibition of Topoisomerase I

Topoisomerases are enzymes that regulate the topology of DNA and are vital for processes like DNA replication and transcription. They are established targets for anticancer drugs. google.com Some isoquinoline-based compounds have been investigated for their ability to inhibit topoisomerase I. For instance, studies using a DNA relaxation assay with a supercoiled pBR322 plasmid DNA as a substrate have confirmed the inhibitory activity of certain isoquinoline scaffolds against topoisomerase I. nih.gov In vivo studies in xenograft nude mice with MGC-803 cells showed that the isoquinoline derivative 9-demethylmucroniferanine A could significantly suppress tumor growth, an effect potentially linked to its enzymatic inhibition. nih.gov

Interaction with Kinases (e.g., Casein Kinase I)

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is frequently implicated in cancer and other diseases. semanticscholar.org Isoquinolinesulfonamide derivatives have been specifically designed and studied as kinase inhibitors.

A notable example is the derivative CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide), which has been identified as a potent and selective inhibitor of Casein Kinase I (CK1). annualreviews.orgnih.gov Kinetic analyses revealed that CKI-7 inhibits CK1 competitively with respect to ATP. nih.gov This selectivity is significant, as it shows a much weaker effect on other protein kinases like Casein Kinase II (CK2) and protein kinase C. annualreviews.orgnih.gov The specificity of CKI-7 for CK1 has made it a valuable tool for studying the biological functions of this enzyme. annualreviews.orgnih.gov Another derivative, H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide), is a well-characterized inhibitor of cAMP-dependent protein kinase. annualreviews.org

| Compound | Target Kinase | IC₅₀ / Kᵢ | Inhibition Type |

| CKI-7 | Casein Kinase I | IC₅₀: 9.5 µM, Kᵢ: 8.5 µM | Competitive (ATP) |

| CKI-7 | Casein Kinase II | IC₅₀: 90 µM, Kᵢ: 70 µM | |

| CKI-7 | cAMP-dependent protein kinase | IC₅₀: 550 µM | |

| H-89 | cAMP-dependent protein kinase | Potent Inhibitor |

Data sourced from multiple studies. annualreviews.orgnih.gov

Modulation of Biological Pathways (e.g., MAPK/ERK pathway)

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, apoptosis, and stress responses. frontiersin.orgnih.gov Aberrant activation of the MAPK/ERK pathway is a common feature in many human cancers. nih.gov

Certain isoquinoline-related compounds have been shown to modulate this pathway. For example, 8-Bromo-cyclic AMP, a protein kinase A (PKA) activator, was found to induce the phosphorylation of steroid receptor coactivator 1 (SRC-1) in transfected COS-1 cells. nih.gov This study revealed that the incubation of these cells with 8-bromo-cAMP led to the activation of the MAPK pathway, as indicated by the phosphorylation of Erk-1/2. nih.gov This suggests an indirect pathway where cAMP-dependent signaling can influence MAPK activity. nih.gov The MAPK/ERK pathway's role in regulating mitochondrial biogenesis and function has also been noted. frontiersin.org

Inhibition of Enhancer of Zeste Homologue 2 (EZH2)

Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is a subunit of the Polycomb Repressive Complex 2 (PRC2). nih.gov EZH2 plays a critical role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), which is associated with transcriptional repression. nih.gov Increased EZH2 activity is pathogenic in several cancers, correlating with tumor aggressiveness and being essential for the proliferation of some cancer cell lines. nih.gov Consequently, EZH2 has emerged as an important target for cancer therapy, leading to the development of EZH2 inhibitors. nih.gov While EZH2 inhibition is a recognized therapeutic strategy, specific studies detailing the inhibition of EZH2 by this compound were not found in the reviewed literature.

Development of Pharmaceutical Leads and Drug Candidates

The development of novel pharmaceutical leads often hinges on the availability of versatile chemical scaffolds that can be readily modified to optimize biological activity, selectivity, and pharmacokinetic properties. This compound serves as such a scaffold, primarily utilized in the synthesis of more complex molecules with therapeutic potential.

Research into related halogenated isoquinolines provides a strong rationale for the exploration of this compound derivatives as pharmaceutical leads. For instance, various substituted isoquinolines have been investigated as kinase inhibitors, which are crucial in regulating cell signaling pathways implicated in cancer and inflammatory diseases. The bromine and chlorine atoms on the this compound ring can serve as synthetic handles for introducing diverse functional groups, thereby enabling the generation of libraries of compounds for screening against various biological targets.

Although specific drug candidates derived directly from this compound are not prominently featured in current literature, its role as a key intermediate in synthetic routes towards bioactive molecules underscores its importance in the drug discovery pipeline.

Structure-Activity Relationship (SAR) Studies of Halogenated Isoquinolines

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its substituents. Structure-activity relationship (SAR) studies are therefore fundamental in medicinal chemistry for designing more potent and selective drugs. For halogenated isoquinolines, the position, number, and type of halogen atoms can dramatically alter their interaction with biological targets.

While specific SAR studies for a series of this compound derivatives are not widely published, general principles from related compounds can be extrapolated. The electron-withdrawing nature of both bromine and chlorine can influence the pKa of the isoquinoline nitrogen, affecting its ability to form hydrogen bonds or ionic interactions with biological macromolecules. Furthermore, the size and lipophilicity of the halogen atoms can impact the compound's ability to fit into the binding pocket of a target protein and its membrane permeability.

For example, in the development of kinase inhibitors, the strategic placement of halogens can lead to selective interactions with specific amino acid residues in the ATP-binding site of the kinase, enhancing potency and selectivity. The 8-bromo and 5-chloro substituents on the isoquinoline core offer a distinct substitution pattern that could be exploited to achieve novel SAR profiles against various therapeutic targets.

Biological Mechanisms of Action of Isoquinoline Derivatives

The diverse biological activities of isoquinoline derivatives stem from their ability to interact with a wide range of biological targets and interfere with various cellular processes.

Interaction with Biological Targets (Enzymes, Receptors, DNA)

Isoquinoline-based compounds have been shown to interact with a plethora of biological targets. These include:

Enzymes: Many isoquinoline derivatives are known to be potent enzyme inhibitors. For example, certain isoquinolines can inhibit topoisomerases, enzymes critical for DNA replication and repair, making them potential anticancer agents. Others have been found to inhibit kinases, proteases, and phosphodiesterases, all of which are important drug targets.

Receptors: The isoquinoline scaffold is present in many alkaloids that interact with various receptors in the central and peripheral nervous systems. For instance, derivatives of tetrahydroisoquinoline can bind to opioid and dopamine (B1211576) receptors.

DNA: Some planar aromatic molecules, including certain isoquinoline derivatives, can intercalate between the base pairs of DNA, leading to inhibition of DNA replication and transcription. This mechanism is another avenue for anticancer activity.

While the specific biological targets of this compound have yet to be fully elucidated, its structural features suggest that it could potentially interact with a range of these target classes.

Metal Chelating Properties and Their Biological Implications

The ability of certain isoquinoline derivatives to chelate metal ions is another important aspect of their biological activity. Metal ions play crucial roles in numerous physiological and pathological processes. Dysregulation of metal ion homeostasis is implicated in various diseases, including neurodegenerative disorders and cancer.

Compounds that can selectively chelate and modulate the concentration of these metal ions are of significant therapeutic interest. While there is no specific data on the metal-chelating properties of this compound, the presence of the nitrogen atom in the isoquinoline ring and the potential for introducing other chelating groups through modification of the halogen substituents suggest that this is a plausible area for future investigation.

Isoquinoline Scaffolds in Other Biological Research

Beyond their direct therapeutic applications, isoquinoline scaffolds are valuable tools in fundamental biological research.

Probes in Biochemical Studies

The unique photophysical properties of some isoquinoline derivatives, such as fluorescence, make them suitable for use as biochemical probes. These probes can be designed to bind to specific biological targets, and their fluorescence can be used to visualize and study the localization and dynamics of these targets within cells. Although the fluorescent properties of this compound itself are not well-characterized, its scaffold could be incorporated into the design of novel fluorescent probes for biochemical and cell biology research.

Inhibitors of Phytoalexin Detoxification Enzymes

Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism against pathogenic microorganisms. rsc.org Some fungi, however, have evolved enzymatic systems to detoxify these compounds, thereby overcoming the plant's defenses. rsc.org One such enzyme is brassinin (B1667508) oxidase (BOLm), produced by the fungal pathogen Leptosphaeria maculans, which detoxifies the cruciferous phytoalexin brassinin. mdpi.comnih.gov The search for inhibitors of these detoxification enzymes, termed paldoxins, is a promising strategy for controlling plant diseases. rsc.orgmdpi-res.com

Research into the inhibition of phytoalexin detoxification enzymes has explored various heterocyclic scaffolds, including quinolines and their structural isomers, isoquinolines. mdpi.com A study by Pedras, Abdoli, and Sarma-Mamillapalle investigated a series of synthetic quinoline and isoquinoline derivatives for their potential to inhibit brassinin oxidase. mdpi.comresearchgate.net

The investigation revealed that the quinoline scaffold is a promising lead for designing inhibitors of brassinin detoxification. mdpi.comnih.gov Several substituted quinolines demonstrated notable inhibitory activity against BOLm. mdpi.com For instance, 3-ethyl-6-phenylquinoline exhibited the highest inhibitory effect among the tested compounds. mdpi.comresearchgate.net

However, the study reported a significant finding regarding halogenated derivatives. The research indicated that none of the halogenated quinolines or isoquinolines tested had an effect on the activity of BOLm . mdpi.com Since this compound is a di-halogenated isoquinoline, this finding suggests it is unlikely to be an effective inhibitor of this specific phytoalexin detoxification enzyme under the tested conditions.

The table below summarizes the inhibitory effects of various quinoline and isoquinoline derivatives on BOLm activity as reported in the study.

Table 1: Inhibitory Effect of Selected Quinolines and Isoquinolines on Brassinin Oxidase (BOLm) Activity

| Compound Name | Structure | % Inhibition at 0.10 mM | % Inhibition at 0.30 mM |

| Camalexin | Thiazole derivative | 35 ± 5 | 50 ± 2 |

| 3-Phenylquinoline | Phenyl-substituted quinoline | 22 ± 5 | 39 ± 2 |

| 6-Phenylquinoline | Phenyl-substituted quinoline | 29 ± 4 | 42 ± 5 |

| 3-Ethyl-6-phenylquinoline | Alkyl-phenyl-substituted quinoline | 44 ± 3 | 64 ± 4 |

| 6-Methoxy-3-phenylquinoline | Methoxy-phenyl-substituted quinoline | 31 ± 2 | 52 ± 4 |

| 5-Chloro-3-phenylquinoline | Chloro-phenyl-substituted quinoline | 0 | 0 |

| This compound | Bromo-chloro-substituted isoquinoline | Not Tested | Not Tested* |

*While this compound was not explicitly tested in the referenced study, the general finding was that halogenated isoquinolines did not inhibit BOLm.

Catalysis and Materials Science Applications of Isoquinoline Derivatives

Isoquinoline (B145761) Derivatives as Ligands in Catalysis

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. This ability allows isoquinoline derivatives to function as ligands in the formation of metal complexes, which are central to many catalytic processes. chinesechemsoc.orgnih.gov The stability and activity of these metal complexes can be finely tuned by modifying the substituents on the isoquinoline backbone, influencing the steric and electronic environment of the metal center. bohrium.com This tunability is crucial for developing highly selective and efficient catalysts for a range of chemical transformations. bohrium.comresearchgate.net

In homogeneous catalysis, where the catalyst and reactants are in the same phase, isoquinoline-based ligands have been instrumental in achieving high levels of efficiency and enantioselectivity.

Asymmetric Hydrogenation: Rhodium complexes featuring chiral isoquinoline-derived ligands have been successfully employed in the asymmetric hydrogenation of various substrates. nih.govresearchgate.net For instance, the ZhaoPhos ligand, a ferrocene-based bisphosphine-thiourea, in combination with a rhodium catalyst, effectively hydrogenates isoquinolines and quinolines activated by HCl, achieving high yields and excellent enantioselectivities. researchgate.net Mechanistic studies suggest an anion-binding interaction between the ligand's thiourea (B124793) moiety and the substrate's counterion is key to the catalyst's high performance. researchgate.net

Carbonylative Coupling: Palladium-catalyzed reactions represent a powerful tool for synthesizing complex molecules. mdpi.com The aminocarbonylation of 1-chloroisoquinoline (B32320) to produce various isoquinoline-1-carboxamides has been demonstrated using a palladium acetate (B1210297) catalyst with phosphine (B1218219) ligands like triphenylphosphine (B44618) or XantPhos. mdpi.com This method allows for the chemoselective introduction of an amide functional group, a common feature in many biologically active compounds. mdpi.com